molecular formula C14H16INO2 B1390743 tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate CAS No. 877996-21-9

tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

Cat. No.: B1390743
CAS No.: 877996-21-9
M. Wt: 357.19 g/mol
InChI Key: SJZNVUHSMOVDTJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate (CAS No: 877996-21-9) is a high-purity chemical building block of significant interest in advanced organic and medicinal chemistry research. With a molecular formula of C 14 H 16 INO 2 and a molecular weight of 357.19 g/mol, this Boc-protected, iodinated indole derivative is characterized by its versatile reactivity . The compound's core research value lies in its application as a key synthetic intermediate. The iodine atom at the 3-position of the indole ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures . The tert -butoxycarbonyl (Boc) group protects the indole nitrogen, granting stability during synthetic sequences and can be removed under mild acidic conditions when needed . This scaffold is particularly valuable in drug discovery programs. Indole derivatives are prevalent in bioactive molecules and approved therapeutics, exhibiting a wide range of biological activities including anticancer properties . Recent scientific investigations highlight the application of substituted indole cores, like this one, in the development of potent inhibitors for novel targets. For instance, research has demonstrated that structurally related substituted indoles can act as highly potent and selective inhibitors of Haspin, an emerging kinase target involved in mitotic regulation and tumor growth . Such inhibitors have shown promising synergistic activity with chemotherapeutic agents like paclitaxel in cellular models, underscoring their potential in oncology research . For safe handling, please refer to the Safety Data Sheet (SDS). This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or human and veterinary use .

Properties

IUPAC Name

tert-butyl 3-iodo-2-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO2/c1-9-12(15)10-7-5-6-8-11(10)16(9)13(17)18-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZNVUHSMOVDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate typically involves the iodination of a precursor indole compound. One common method includes the reaction of 2-methylindole with iodine in the presence of a suitable oxidizing agent, followed by esterification with tert-butyl chloroformate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for use in pharmaceuticals and materials science.

Scientific Research Applications

tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring structure allows it to bind to various proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues, focusing on substituent variations and their implications:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate (877996-21-9) 2-CH₃, 3-I C₁₄H₁₆INO₂ 357.19 Cross-coupling reactions, drug intermediates
tert-Butyl 3-acetyl-1H-indole-1-carboxylate (124688-00-2) 3-COCH₃ C₁₅H₁₇NO₃ 259.30 Precursor for alkenyl indoles via Petasis reagent
tert-Butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-methyl-1H-indole-1-carboxylate 2-CH₃, 3-CH=C(CO₂Et)₂ C₂₂H₂₅NO₆ 399.44 Electrophilic substitution, crystallography studies
tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate (2007920-44-5) 3-I, 6-CN C₁₄H₁₃IN₂O₂ 368.17 Pharmaceutical research (e.g., kinase inhibitors)
tert-Butyl 3-ethynyl-1H-indole-1-carboxylate (129896-49-7) 3-C≡CH C₁₅H₁₅NO₂ 241.29 Click chemistry, bioconjugation

Reactivity and Functional Group Comparisons

  • Iodo Substituent (Target Compound) : The iodine atom at position 3 facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck), making it valuable for constructing complex heterocycles .
  • Acetyl Group (CAS 124688-00-2) : The 3-acetyl derivative undergoes nucleophilic additions or condensations, as seen in its conversion to alkenyl indoles using Petasis reagent .
  • Bis-Ethoxycarbonyl Vinyl Group (C₂₂H₂₅NO₆): This electron-deficient vinyl group participates in Diels-Alder reactions and stabilizes crystal packing interactions, as evidenced by X-ray studies .
  • Ethynyl Group (CAS 129896-49-7) : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of bioconjugation and materials science .

Biological Activity

Tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H16INO2C_{14}H_{16}INO_2. The compound features a tert-butyl group, an iodine atom at the third position of the indole ring, and a carboxylate functional group. This unique arrangement contributes to its reactivity and biological activity, particularly in enzyme inhibition and interaction with biological targets relevant to various diseases .

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the Indole Ring : Utilizing Fischer indolization or other cyclization methods.
  • Iodination : Introducing iodine at the third position using iodinating agents.
  • Carboxylation : Adding the carboxylate group through appropriate esterification reactions.

Optimizing reaction conditions is crucial to achieve high yields and purity .

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways, such as BET bromodomains, which are implicated in cancer and inflammatory conditions .
  • Antimicrobial Activity : The compound has demonstrated significant activity against various pathogens, including Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Case Studies

  • Anticancer Activity : In vitro studies have indicated that this compound suppresses the growth of cancer cell lines, particularly A549 lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Efficacy : Research has shown that this compound exhibits a minimum inhibitory concentration (MIC) of 3.90 μg/mL against S. aureus, with even lower MIC values against MRSA strains, highlighting its potential in treating resistant bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC (μg/mL)
This compoundStructureAntimicrobial, Anticancer3.90 (S. aureus)
IndolylquinazolinoneStructureAntimicrobial9.95 (S. aureus)
Other Indole DerivativesStructureVariable>20 (E. coli)

This table illustrates the comparative efficacy of this compound against similar compounds, emphasizing its promising antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves indole core functionalization. For example, iodination at the 3-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in dichloromethane under anhydrous conditions . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) is reported to improve yields (up to 85%) compared to conventional reflux methods (6–8 hours, ~70% yield) by enhancing reaction homogeneity and reducing side products . Key steps include protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to direct regioselectivity.
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity using HPLC (C18 column, 70% acetonitrile/water) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodology : X-ray crystallography (using SHELX programs for refinement) is essential for confirming the 3-iodo substitution and Boc group orientation . NMR (¹H/¹³C) identifies key signals: the tert-butyl group appears as a singlet at ~1.6 ppm (¹H) and 28 ppm (¹³C), while the iodine’s deshielding effect shifts the adjacent methyl group to ~2.3 ppm (¹H) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 362.02) .

Advanced Research Questions

Q. What strategies address challenges in regioselective iodination of 2-methylindole derivatives?

  • Methodology : Steric and electronic factors influence iodination. The 2-methyl group directs electrophiles to the less hindered 3-position, but competing 5-/6-position substitutions may occur. Using bulky bases (e.g., 2,6-lutidine) or low temperatures (−20°C) minimizes byproducts . Computational modeling (DFT) predicts transition-state energies to optimize iodine’s electrophilic attack pathway .
  • Data Contradiction : Evidence from analogous bromo-substituted indoles shows conflicting regioselectivity under acidic vs. neutral conditions, suggesting pH-sensitive mechanisms .

Q. How does this compound serve as a precursor in cross-coupling reactions?

  • Methodology : The 3-iodo group enables Suzuki-Miyaura couplings with boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce aryl/heteroaryl groups . Heck reactions with alkenes (Pd(OAc)₂, PPh₃, DMF) extend conjugation for optoelectronic applications . Monitor coupling efficiency via loss of the iodine signal in ¹H NMR and LC-MS.
  • Challenges : Competing dehalogenation or Boc-deprotection requires inert atmospheres and catalyst screening (e.g., XPhos vs. SPhos ligands) .

Q. What computational tools predict the compound’s reactivity in complex reaction environments?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for iodination and cross-coupling steps. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while Fukui indices quantify reactivity . Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate models.

Methodological Considerations

Q. How do purification techniques impact the compound’s stability and purity?

  • Methodology : Flash chromatography (silica gel, gradient elution with hexane/EtOAc) effectively removes unreacted iodine and dehalogenation byproducts. For heat-sensitive batches, use prep-HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to prevent Boc group cleavage . Store purified compound under nitrogen at −20°C to avoid degradation.

Q. What are the limitations in assessing the compound’s toxicity for biological studies?

  • Methodology : Limited ecotoxicological data (e.g., LD₅₀, EC₅₀) require extrapolation from structurally similar indoles. Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀ in HEK293 cells) as preliminary screens . Computational tools like ProTox-II predict hepatotoxicity (probability score: 0.72) and prioritize in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.